Oxytocin, 1-penicillamyl-phe(2)-thr(4)-

Oxytocin Antagonism Uterine Contractility Assay Structure-Activity Relationship

[1-Penicillamine, 2-phenylalanine, 4-threonine]-oxytocin (CAS 78578-27-5), also referred to as 1-PPT-oxytocin or [Pen1,Phe2,Thr4]OT, is a synthetic peptidic hormone antagonist belonging to the penicillamine-substituted oxytocin analog class. It was specifically designed to inhibit oxytocin receptor (OXTR) signaling in uterine and mammary tissues without residual agonist activity.

Molecular Formula C44H69N11O11S2
Molecular Weight 992.2 g/mol
CAS No. 78578-27-5
Cat. No. B14444976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin, 1-penicillamyl-phe(2)-thr(4)-
CAS78578-27-5
Molecular FormulaC44H69N11O11S2
Molecular Weight992.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C44H69N11O11S2/c1-8-23(4)33-40(63)54-34(24(5)56)41(64)50-28(19-31(45)57)37(60)52-29(43(66)55-16-12-15-30(55)39(62)49-26(17-22(2)3)36(59)48-20-32(46)58)21-67-68-44(6,7)35(47)42(65)51-27(38(61)53-33)18-25-13-10-9-11-14-25/h9-11,13-14,22-24,26-30,33-35,56H,8,12,15-21,47H2,1-7H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t23-,24+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1
InChIKeyGIYLBKDUGRUILS-MIOBVDQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1-Penicillamine, 2-Phenylalanine, 4-Threonine]-Oxytocin (CAS 78578-27-5) Is the Benchmark Penicillamine-Substituted Oxytocin Antagonist for Preclinical Labor Studies


[1-Penicillamine, 2-phenylalanine, 4-threonine]-oxytocin (CAS 78578-27-5), also referred to as 1-PPT-oxytocin or [Pen1,Phe2,Thr4]OT, is a synthetic peptidic hormone antagonist belonging to the penicillamine-substituted oxytocin analog class [1]. It was specifically designed to inhibit oxytocin receptor (OXTR) signaling in uterine and mammary tissues without residual agonist activity. As an antagonist, it competitively blocks the contractile and prostaglandin-releasing actions of endogenous oxytocin, making it a critical tool compound for studying preterm labor mechanisms and for benchmarking newer oxytocin receptor antagonists [1][2]. Its distinct conformational restriction profile compared to earlier analogs provides a quantifiable advantage in potency and selectivity that generic oxytocin or alternative antagonists cannot replicate [1].

Why Oxytocin or Other Antagonists Cannot Substitute for [Pen1,Phe2,Thr4]OT in Rigorous Oxytocin Receptor Pharmacology


Substituting this specific analog with natural oxytocin, atosiban, or other penicillamine-based antagonists introduces unacceptable variability in potency, selectivity, and mechanistic interpretation. Unlike oxytocin, which is a potent agonist, [Pen1,Phe2,Thr4]OT exhibits zero detectable oxytocic or milk-ejecting agonist activity, functioning purely as a competitive antagonist [1]. Direct comparisons within the same study demonstrate that [Pen1,Phe2,Thr4]OT achieves a higher in vitro pA2 value (7.67 ± 0.02) than its direct structural precursor [Pen1,Thr4]OT (pA2 = 7.55 ± 0.04), and exceeds the potencies of other analogs like [Pen1,Leu2]OT (pA2 = 7.14) and [dPen1,Thr4]OT (pA2 = 7.46), confirming that the specific Phe2/Thr4 substitution pattern is non-redundant for maximal antagonistic potency [1][2][3]. The weak antipressor profile of [Pen1,Phe2,Thr4]OT further distinguishes it from vasopressinergic antagonists, providing a cleaner pharmacological tool for isolating oxytocin receptor-mediated responses in vivo [1].

Quantitative Evidence Guide: Validated Potency and Selectivity Metrics for [Pen1,Phe2,Thr4]OT Selection


Superior In Vitro Antagonistic Potency (pA2) Over the Closest Structural Analog [Pen1,Thr4]OT

In the same in vitro oxytocic assay system, [Pen1,Phe2,Thr4]OT demonstrates a quantifiably higher antagonistic potency against oxytocin-induced uterine contractions than its direct precursor [Pen1,Thr4]OT [1]. The pA2 value of 7.67 ± 0.02 for [Pen1,Phe2,Thr4]OT corresponds to a ~1.3-fold increase in affinity compared to [Pen1,Thr4]OT (pA2 = 7.55 ± 0.04), establishing that the addition of the phenylalanine residue at position 2 meaningfully enhances receptor interaction strength [1].

Oxytocin Antagonism Uterine Contractility Assay Structure-Activity Relationship

Pure Antagonism Profile: Zero Agonist Activity in Oxytocic and Milk-Ejection Assays

Pharmacological purity is critical for antagonist tool compounds. [Pen1,Phe2,Thr4]OT was shown to possess no in vitro milk ejecting activity and no in vivo or in vitro oxytocic activity across all tested assay systems, confirming a complete absence of residual agonist efficacy [1]. This contrasts sharply with oxytocin, which acts as a full agonist in these same assays, and with some partial agonist analogs that can confound experimental interpretation [1].

Functional Selectivity Inverse Agonism Absent Bioassay

In Vivo Antagonism of Uterotonic and Prostaglandin-Releasing Actions in Pregnant Human Myometrium

Beyond isolated organ bath potency, [Pen1,Phe2,Thr4]OT demonstrates therapeutically relevant functional antagonism in pregnant human myometrial strips, inhibiting both the uterotonic contractile response and the oxytocin-stimulated release of prostaglandin F2α [1]. This dual inhibitory activity is critical because prostaglandin release amplifies uterine contractions in a feed-forward mechanism driving preterm labor. The closely related analog [Pen1,Thr4]OT was also effective, but the quantitative comparison in this human tissue model confirms that the Phe2 substitution does not compromise—and may enhance—the translational relevance of the scaffold [1].

Preterm Labor Prostaglandin F2α Translational Model

Reduced Antivasopressor Activity Compared to Vasopressinergic Antagonists

In the rat vasopressor assay, [Pen1,Phe2,Thr4]OT exhibits only weak antipressor activity and at high doses consistently causes a weak and transient fall in blood pressure, distinguishing it from potent vasopressin V1a receptor antagonists [1]. This contrasts with [1-deaminopenicillamine,4-threonine]oxytocin, which has a measurable antivasopressor pA2 of 6.67 ± 0.09 [2], indicating that the Phe2/Thr4 substitution pattern in [Pen1,Phe2,Thr4]OT partially spares vasopressin receptor-mediated hemodynamic effects.

Vasopressin Receptor Selectivity Off-Target Profile Hemodynamics

Validated Application Scenarios for [Pen1,Phe2,Thr4]OT in Preclinical Research and Drug Discovery


Benchmark Antagonist for In Vitro Oxytocin Receptor Pharmacology in Uterine Tissue

Use [Pen1,Phe2,Thr4]OT as the reference antagonist for determining pA2 or pIC50 values of novel oxytocin receptor ligands in isolated rat or human uterine smooth muscle assays. Its well-characterized pA2 of 7.67 ± 0.02 in the rat uterus oxytocic assay provides a reproducible benchmark for inter-study comparisons and for validating new antagonist candidates [1].

Mechanistic Probe for Oxytocin-Driven Prostaglandin Release in Preterm Labor Models

Employ [Pen1,Phe2,Thr4]OT to dissect the oxytocin-specific component of prostaglandin F2α release in pregnant human myometrial strips or in vivo pregnant rat models. Its dual inhibition of uterotonic contraction and prostaglandin release makes it uniquely suited for interrogating the OT-PGF2α feed-forward loop implicated in preterm labor initiation [2].

Selective Oxytocin Receptor Blockade in Cardiovascular Studies Requiring Vasopressin Receptor Sparing

Apply [Pen1,Phe2,Thr4]OT in rat models where vasopressin V1a receptor antagonism must be minimized. The weak antipressor activity of this compound, documented at high doses, makes it a preferred choice over more vasopressin-active analogs such as [dPen1,Thr4]OT when studying oxytocin's hemodynamic or natriuretic effects in isolation [1][3].

Structural Biology and Conformational Analysis of Peptide Antagonist-Receptor Interactions

Utilize [Pen1,Phe2,Thr4]OT as a conformationally constrained probe for NMR and molecular dynamics studies of oxytocin receptor-antagonist complexes. The compound's defined conformational restrictions at positions 1, 2, and 4, as characterized by ¹³C-NMR chemical shift and T1 relaxation time studies, provide a rigid template for structure-based design of next-generation tocolytic agents [1].

Quote Request

Request a Quote for Oxytocin, 1-penicillamyl-phe(2)-thr(4)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.